molecular formula C9H10N2S2 B1309922 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine CAS No. 883540-59-8

5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine

Cat. No.: B1309922
CAS No.: 883540-59-8
M. Wt: 210.3 g/mol
InChI Key: CFTPFWOBYTXVPJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine typically involves the reaction of thiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to facilitate ring closure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A parent compound with a similar structure but lacking the ethyl and thiophene substituents.

    2-Aminothiazole: Similar structure but without the ethyl and thiophene groups.

    4-Methylthiazole: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl and thiophene groups enhances its reactivity and potential biological activities compared to other thiazole derivatives .

Properties

IUPAC Name

5-ethyl-4-thiophen-2-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S2/c1-2-6-8(11-9(10)13-6)7-4-3-5-12-7/h3-5H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTPFWOBYTXVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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